3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S818943
CAS No.
1368167-47-8
M.F
C5H5BrN2O
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

CAS Number

1368167-47-8

Product Name

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

3-bromo-1-methylpyrazole-4-carbaldehyde

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C5H5BrN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3

InChI Key

GYAGWKKUUUQICS-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)Br)C=O

Canonical SMILES

CN1C=C(C(=N1)Br)C=O

Pyrazoles, including 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in various scientific fields :

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of a pyrazole ring and a formyl group. Its molecular formula is C5H6BrN2O, and it features a bromine atom at the third position and a methyl group at the first position of the pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and agricultural chemistry due to its unique structural properties.

Typical of aldehydes and pyrazoles. Key reactions include:

  • Condensation Reactions: The aldehyde group can react with amines to form imines.
  • Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to alcohols or other derivatives.
  • Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions, forming more complex structures .

The compound's reactivity is influenced by the electron-withdrawing bromine atom, which enhances electrophilicity.

The synthesis of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde typically involves:

  • Vilsmeier-Haack Reaction: This method allows for the introduction of the formyl group into the pyrazole framework. Starting materials include appropriate hydrazones derived from aryl methyl ketones and phenylhydrazine .
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of 1-methylpyrazole under controlled conditions.

These methods highlight the versatility of synthetic pathways available for modifying pyrazole derivatives.

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde finds applications in several fields:

  • Medicinal Chemistry: Its derivatives are explored as potential drugs due to their biological activities.
  • Agricultural Chemistry: The compound may serve as a precursor for agrochemicals, particularly fungicides or herbicides .

The unique properties of this compound make it valuable in developing new therapeutic agents.

Interaction studies focus on how 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde interacts with biological targets. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, although specific interaction profiles remain to be fully elucidated. Further research could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehydeBromine at position 4, methyl at position 1Different position of bromine impacts reactivity
3-Bromo-4-methyl-1H-pyrazoleMethyl group at position 4 instead of aldehydeLacks formyl group, altering biological activity
5-Methyl-1H-pyrazole-4-carbaldehydeMethyl at position 5Different substitution pattern changes properties
3-Bromo-1,5-dimethyl-1H-pyrazoleTwo methyl groups; one at position 5Increased lipophilicity may enhance membrane penetration

These comparisons illustrate how slight variations in structure can significantly influence chemical behavior and biological activity.

XLogP3

0.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types